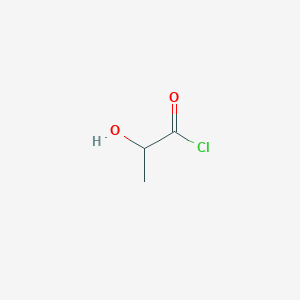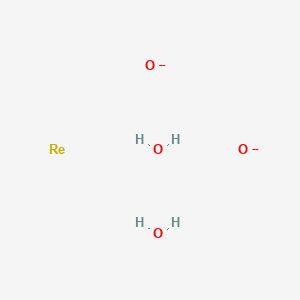
3-Methoxy-benzene-1,2-diamine, hydrosulphate, 95%; hydrosulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-benzene-1,2-diamine hydrosulphate, commonly referred to as MBDA, is a chemical compound used in various scientific experiments due to its unique physical and chemical properties. It has a molecular formula of C7H12N2O5S and a molecular weight of 236.25 g/mol .
Molecular Structure Analysis
The molecular structure of 3-Methoxy-benzene-1,2-diamine, hydrosulphate is represented by the formula C7H12N2O5S . The average mass is 236.246 Da and the monoisotopic mass is 236.046692 Da .Physical and Chemical Properties Analysis
3-Methoxy-benzene-1,2-diamine, hydrosulphate has a melting point of 77-78℃ and a boiling point of 114-116 °C (at 0.5 Torr pressure) . It has a predicted density of 1.170±0.06 g/cm3 . The compound is slightly soluble in water and in solvents like chloroform and methanol . It is sensitive to air .Applications De Recherche Scientifique
Chemical Reactivity and Kinetics
Research on derivatives of 3-Methoxy-benzene-1,2-diamine has provided insights into the reactivity and kinetics of benzene diamines. For example, studies on substituent effects on the reactivity of similar compounds have shown how electron-withdrawing groups can influence the rate of oxidation and coupling reactions. These insights are crucial for understanding the fundamental chemistry underlying synthetic processes involving benzene diamines (Bailey, Zhang, & Murphy, 2017).
Crystal Structure and Co-crystallization
The crystal structure of compounds closely related to 3-Methoxy-benzene-1,2-diamine has been explored, revealing how medium-strong hydrogen bonds can lead to the formation of co-crystals. This research is valuable for the design of new materials and for understanding the molecular basis of co-crystallization processes (تحریری et al., 2018).
Polymer Synthesis
In the field of polymer science, derivatives of 3-Methoxy-benzene-1,2-diamine have been used to synthesize hyperbranched polyesters with many pendant primary hydroxy groups. These polymers exhibit unique solubility and thermal properties, which could be leveraged in various applications, including coatings and adhesives (Nishikubo, Kudo, & Nakagami, 2006).
Catalytic Applications
The compound and its derivatives have been found to be effective catalysts in synthetic chemistry. For instance, they have been used to efficiently catalyze the condensation of benzene-1,2-diamine with aromatic aldehydes, demonstrating the potential of 3-Methoxy-benzene-1,2-diamine derivatives in facilitating organic transformations (Khazaei et al., 2011).
Fluorescent Chemosensors
Furthermore, certain derivatives have shown promise as fluorescent chemosensors for metal ions, highlighting their potential in environmental monitoring and analytical chemistry. This includes the development of chemosensors for the dual recognition of Ni2+ and Cu2+ ions, demonstrating the versatility of 3-Methoxy-benzene-1,2-diamine derivatives in sensor technology (Pawar et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
3-methoxybenzene-1,2-diamine;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.H2O4S/c1-10-6-4-2-3-5(8)7(6)9;1-5(2,3)4/h2-4H,8-9H2,1H3;(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLFXCPZOBQIIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1N)N.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70149354 |
Source


|
| Record name | Benzenediamine, ar-methoxy-, sulfate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70149354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110680-93-8 |
Source


|
| Record name | Benzenediamine, ar-methoxy-, sulfate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110680938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenediamine, ar-methoxy-, sulfate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70149354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Benzyl [1-(trifluoromethyl)allyl]carbamate](/img/structure/B6320311.png)


